Dimethyl isosorbide
Overview
Description
It is widely used in the pharmaceutical and cosmetic industries due to its ability to solubilize poorly water-soluble active ingredients and enhance penetration through the epidermis . Dimethyl isosorbide is stable to hydrolysis, miscible with water and most organic solvents, and does not hydrolyze at acidic pH .
Mechanism of Action
Target of Action
Dimethyl isosorbide (DMI) is a well-known bio-based green replacement for conventional dipolar solvents such as dimethyl sulfoxide and dimethylformamide . It is primarily used as a solvent and carrier to combine with ingredients and facilitate their absorption . When products with DMI are applied to the skin, it helps them penetrate instead of just depositing on the surface .
Mode of Action
DMI’s mode of action is primarily through its interaction with the skin. It enhances the penetration of active ingredients in topical formulations by increasing the polarity of the surface skin layers . This allows the active ingredients to better target the pores and eliminate the source of skin conditions such as acne .
Biochemical Pathways
The synthesis of DMI mainly relies on the etherification of the bio-based platform chemical isosorbide in the presence of basic or acid catalysts and by employing different alkylating agents . Among them, dimethyl carbonate (DMC) is considered one of the most promising for its good biodegradability and low toxicity .
Pharmacokinetics
It is known that dmi is rapidly absorbed after topical application due to its solvent properties . The rate of absorption and subsequent distribution of DMI is likely influenced by factors such as the concentration of DMI in the formulation, the specific active ingredients present, and the individual characteristics of the user’s skin .
Result of Action
The primary result of DMI’s action is the enhanced absorption and efficacy of active ingredients in topical formulations . By increasing the polarity of the surface skin layers, DMI allows these ingredients to better penetrate the skin and reach their target sites . This can lead to improved outcomes in the treatment of various skin conditions .
Action Environment
The action of DMI can be influenced by various environmental factors. For instance, the volume ratio of DMI to water in a formulation can significantly affect the microstructure and regional chemistry of the cell wall . The strongest effects were found at a DMI to water volume ratio of 9:1, which showed visible cell wall tearing, cracks, and deformation, as well as the lowest values of cell wall thickness and circularity . This suggests that the formulation and environmental conditions can play a crucial role in the action, efficacy, and stability of DMI .
Biochemical Analysis
Biochemical Properties
Dimethyl isosorbide has been developed as an emerging solvent for recycling waste polyethylene terephthalate (PET) . It shows a good ability to rapidly dissolve PET . The solubility of PET in this compound originates from the matched Hansen solubility parameters between PET and this compound .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its role as a solvent. It interacts with PET due to the matched Hansen solubility parameters
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown good performance in recycling waste plastics . More studies are needed to understand its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Dimethyl isosorbide is synthesized primarily through the etherification of isosorbide, a bio-based platform chemical, in the presence of basic or acid catalysts and different alkylating agents . One of the most promising alkylating agents is dimethyl carbonate due to its good biodegradability and low toxicity . The reaction conditions are optimized using nitrogen organocatalyst N-methyl pyrrolidine, which promotes high-yielding methylation of isosorbide . The purification of this compound from the reaction mixture is achieved through column chromatography and distillation at reduced pressure .
Chemical Reactions Analysis
Dimethyl isosorbide undergoes various chemical reactions, including:
Methylation: Conducted in the presence of a strong base and dimethyl carbonate, leading to the formation of methylated derivatives.
Carboxymethylation: Carried out with dimethyl carbonate and a weak base, resulting in high-yielding synthesis of dicarboxymethyl derivatives.
Substitution Reactions: This compound can participate in bimolecular nucleophilic substitution reactions with dimethyl carbonate.
Common reagents used in these reactions include dimethyl carbonate, strong bases (e.g., sodium hydroxide), and weak bases (e.g., potassium carbonate) . Major products formed from these reactions include methylated and carboxymethylated derivatives .
Scientific Research Applications
Dimethyl isosorbide has a wide range of scientific research applications:
Comparison with Similar Compounds
Dimethyl isosorbide is compared with other similar compounds, such as:
Dimethyl sulfoxide: Both are used as solvents, but this compound is bio-based and has lower toxicity.
Dimethylformamide: Similar solvent properties, but this compound is considered a greener alternative.
Monoalkyl derivatives of isosorbide: These are non-ionic hydrotropes used as solubilizing agents in aqueous formulations.
This compound stands out due to its excellent solvent properties, bio-based origin, and low toxicity, making it a preferred choice in various applications .
Properties
IUPAC Name |
(3S,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJYDZQQVZJMPP-ULAWRXDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COC2C1OCC2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019399 | |
Record name | Dimethyl isosorbide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5306-85-4 | |
Record name | Dimethyl isosorbide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5306-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5306-85-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5306-85-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl isosorbide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4:3,6-dianhydro-2,5-di-O-methyl-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL ISOSORBIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA6A6V432S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Dimethyl isosorbide has the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol.
ANone: DMI has shown remarkable efficiency as a solvent for the alkaline hydrolysis of waste polyethylene terephthalate (PET) into terephthalic acid. [] This process is highly relevant for plastic recycling and promoting a circular economy.
ANone: Yes, DMI has been successfully incorporated into transdermal therapeutic systems. Research indicates its potential to enhance the delivery of both hydrophilic and lipophilic drugs across the skin. [, , ]
ANone: While DMI is generally stable, its compatibility with certain active pharmaceutical ingredients (APIs) needs consideration. Research has shown that impurities present in commercial grades of DMI can impact the stability of APIs like benzocaine and indomethacin. []
ANone: Using chromatographically refined DMI can significantly improve the stability of APIs compared to unpurified grades. [] Additionally, incorporating antioxidants into formulations can enhance the stability of DMI, particularly in the presence of compounds like benzoyl peroxide. []
ANone: DMI exhibits a unique solubility profile, being miscible with both water and various organic solvents. This property makes it a versatile solvent for diverse applications. [, ]
ANone: The solubility of mangiferin, a polyphenol with poor aqueous solubility, was investigated in various solvents. The results showed that DMI exhibited higher solubilizing capacity for mangiferin compared to propylene glycol, glycerin, and ethanol, but lower than ethoxydiglycol and polyethylene glycols. []
ANone: Yes, DMI can be synthesized directly from D-sorbitol using dimethyl carbonate (DMC) as a green reagent and solvent. [, , ] This method aligns with sustainable chemistry practices by minimizing hazardous reagents and waste generation.
ANone: DMC offers several advantages as a methylating agent in DMI synthesis. It's a safer, less toxic alternative to traditional alkylating agents like methyl halides and dimethyl sulfate. Moreover, DMC acts as both a reagent and a solvent in the reaction, simplifying the process. [, , , ]
ANone: Research has explored the use of heterogeneous catalysts for DMI synthesis from isosorbide and DMC. [] This approach offers potential advantages in terms of catalyst separation, reusability, and process economics.
ANone: Yes, N-methyl pyrrolidine has demonstrated high efficiency as an organocatalyst for the methylation of isosorbide using DMC to produce DMI. [] This method avoids the use of metal-based catalysts, contributing to a greener process.
ANone: DMI has been shown to improve the color intensity and uniformity of dihydroxyacetone (DHA)-containing self-tanning creams. [, ] This effect is attributed to its penetration-enhancing properties, improving DHA delivery into the skin.
ANone: Combining DMI with potassium nitrate in a hydroxyethyl cellulose gel significantly improves the penetration of potassium nitrate into mucosal tissues. This leads to enhanced pain relief and faster healing of aphthous ulcers. []
ANone: DMI has proven effective as a green solvent for extracting cathode active materials from spent lithium-ion batteries. [] This is a crucial step in direct cathode recycling, promoting resource efficiency and reducing electronic waste.
ANone: Research has explored the use of DMI as a green solvent in fabricating poly(vinylidene fluoride)- and poly(ether sulfone)-based membranes for ultrafiltration and microfiltration applications. [] This highlights DMI's potential in developing sustainable membrane technologies.
ANone: DMI is considered a safer and more environmentally friendly alternative to traditional dipolar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dimethylacetamide (DMAc). [] This is because DMI is derived from renewable resources and has a lower toxicity profile.
ANone: Besides its favorable safety and environmental profile, DMI also possesses a high boiling point (246 °C), making it suitable for reactions requiring elevated temperatures. [] This characteristic makes it a valuable solvent in various chemical processes.
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